molecular formula C29H31N3O6S B4694531 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone

Cat. No.: B4694531
M. Wt: 549.6 g/mol
InChI Key: DMEGTILTPFGYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of benzodioxole, piperazine, quinoline, and sulfonyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 1,3-benzodioxole and piperazine derivatives, followed by their coupling under controlled conditions. The quinoline and sulfonyl groups are then introduced through subsequent reactions, often involving sulfonation and etherification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline group to its dihydro or tetrahydro derivatives.

    Substitution: The benzodioxole and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine

Uniqueness

Compared to similar compounds, 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O6S/c33-29(31-16-14-30(15-17-31)19-22-7-12-27-28(18-22)38-21-37-27)20-36-24-8-10-25(11-9-24)39(34,35)32-13-3-5-23-4-1-2-6-26(23)32/h1-2,4,6-12,18H,3,5,13-17,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEGTILTPFGYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethanone

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